1-Iodo-2,2-dimethylpropane
Overview
Description
1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is an organic compound with the molecular formula C₅H₁₁I. It is a halogenated hydrocarbon, specifically an iodide, and is characterized by the presence of an iodine atom attached to a highly branched carbon skeleton. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1-Iodo-2,2-dimethylpropane, also known as Neopentyl Iodide, is primarily used in organic synthesis . Its primary target is the electrochemically generated nickel (0) complex promoter [Ni (PPh 3) 4 ] .
Mode of Action
Neopentyl Iodide interacts with its target through a process known as coupling . This process is facilitated by the electrochemically generated nickel (0) complex promoter [Ni (PPh 3) 4 ] .
Biochemical Pathways
Its use in organic synthesis suggests that it may play a role in various chemical reactions, particularly those involving coupling .
Pharmacokinetics
Its physical properties such as its boiling point (70-71 °c/100 mmhg) and density (1494 g/mL at 25 °C) suggest that it may have unique pharmacokinetic properties .
Result of Action
The result of Neopentyl Iodide’s action is the facilitation of coupling reactions in organic synthesis . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action of Neopentyl Iodide can be influenced by various environmental factors. For instance, it is light sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, its physical properties such as boiling point and density could also be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane (neopentane). One common method involves the reaction of neopentane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the hydrogen atom on the carbon adjacent to the iodine is abstracted, followed by the addition of iodine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction or Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Coupling: Palladium catalysts in the presence of phosphine ligands.
Major Products:
Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Coupling: Various substituted alkenes and aromatic compounds.
Scientific Research Applications
1-Iodo-2,2-dimethylpropane is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Chemical Biology: It is used in labeling and tracking studies due to the presence of the iodine atom, which can be detected using various analytical techniques.
Comparison with Similar Compounds
1-Iodo-2,2-dimethylpropane can be compared with other similar compounds such as:
1-Bromo-2,2-dimethylpropane: Similar reactivity but with a bromine atom instead of iodine.
2-Iodo-2-methylpropane: Different substitution pattern leading to different reactivity.
1-Iodo-3,3-dimethylbutane: Longer carbon chain with different steric and electronic properties.
Uniqueness: The unique structure of this compound, with its highly branched carbon skeleton and the presence of an iodine atom, imparts distinct reactivity and properties that are valuable in various chemical transformations and applications .
Properties
IUPAC Name |
1-iodo-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZXIJETZZARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065904 | |
Record name | Propane, 1-iodo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15501-33-4 | |
Record name | 1-Iodo-2,2-dimethylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15501-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015501334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-iodo-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1-iodo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2,2-dimethylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Neopentyl iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV5L8SHD6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of neopentyl iodide?
A1: Neopentyl iodide has the molecular formula C5H11I and a molecular weight of 198.06 g/mol.
Q2: Are there any notable spectroscopic features of neopentyl iodide?
A2: Yes, at low temperatures (-150 to -170 °C), variable temperature 1H NMR spectroscopy reveals hindered rotation of the t-butyl group in neopentyl bromide and iodide. This is evidenced by changes in the t-butyl resonance peaks. []
Q3: How does neopentyl iodide react on a platinum (Pt(111)) surface?
A3: On Pt(111) surfaces, neopentyl iodide readily undergoes C-I bond scission, similar to other alkyl halides. The resulting neopentyl surface species can undergo several reactions:
- Neopentane formation: Neopentyl groups can recombine with surface hydrogen and desorb as neopentane. This pathway is favored when hydrogen is pre-dosed on the surface. [] [] [] []
- Isobutene formation: Neopentyl groups can undergo a series of dehydrogenation and rearrangement steps, leading to the formation and desorption of isobutene. [] []
- Neopentylidyne formation: Both 1,1- and 1,3-diiodo neopentanes, precursors to neopentylidene and 2,2-dimethyl propane-1,3-diyl intermediates respectively, can eventually convert to neopentylidyne on Pt(111) surfaces after undergoing various dehydrogenation and rearrangement processes. []
Q4: How does the reactivity of neopentyl groups on platinum differ from nickel surfaces?
A4: On nickel surfaces, dehydrogenation reactions of alkyl groups are generally much faster than on platinum. Additionally, α-hydride elimination is favored on nickel, whereas both α- and γ-hydride eliminations occur at comparable rates on platinum. []
Q5: Can neopentyl iodide be used in cross-coupling reactions?
A5: Yes, neopentyl iodide can participate in cross-coupling reactions:
- Nickel-catalyzed cross-coupling: (dppf)NiCl2 catalyzes the cross-coupling of neopentyl iodides with organozinc reagents, offering an effective route to forming new carbon-carbon bonds. [] [] [] [] []
- Palladium-catalyzed cross-coupling: Neopentyl iodides can be coupled with vinyl iodides in the presence of palladium catalysts to synthesize trisubstituted alkenes. []
Q6: What is the role of neopentyl iodide in studying hydrocarbon catalytic conversion reactions?
A6: The diiodo derivatives of neopentane, namely 1,1-diiodo neopentane and 1,3-diiodo neopentane, serve as precursors to important reaction intermediates (neopentylidene and 2,2-dimethyl propane-1,3-diyl respectively) relevant to hydrocarbon catalytic conversions. By studying the thermal chemistry of these diiodo compounds on Pt(111), researchers can gain insights into the mechanisms of processes like oil reforming. []
Q7: Are there examples of neopentyl iodide participating in SRN1 reactions?
A7: Yes, neopentyl iodide undergoes SRN1 reactions with carbanions in the presence of FeBr2 in DMSO. For instance, it reacts with acetophenone enolate ions to yield the substitution product. Similarly, it reacts with 1-iodoadamantane and the enolate ion of 2-naphthyl methyl ketone under these conditions, confirming the SRN1 mechanism. []
Q8: How does the choice of solvent influence the reaction mechanism of neopentyl iodide with arenethiolate anions?
A8: Research shows that the reaction mechanism can shift from SRN1 to polar SN2 depending on the solvent used. This conclusion is based on non-kinetic evidence gathered from reactions using neopentyl iodide as a model system. []
Q9: How is neopentyl iodide used in material science?
A9: Neopentyl iodide has been investigated as a precursor for carbon doping during the growth of semiconductor materials like GaAs, AlGaAs, and AlAs using chemical beam epitaxy (CBE). []
Q10: Are there any synthetic applications of neopentyl iodide beyond cross-coupling reactions?
A10: Yes, neopentyl iodide is utilized in the synthesis of:
- Neopentyl ethers: It reacts with phenols and hydroquinones in the presence of cesium carbonate to yield neopentyl ethers, valuable protecting groups in organic synthesis. This reaction is particularly useful because it effectively converts even sterically hindered substrates to the desired neopentyl ethers. []
- Lanthanide trialkyls: Neopentyl iodide reacts with ytterbium metal to produce the solvated ytterbium alkyl complex Yb(CH2tBu)3(thf)2, important for studying lanthanide organometallic chemistry. []
Q11: Can neopentyl iodide be used to study electron transfer reactions?
A11: Yes, the reaction between the fluorescent 2-naphthoxide anion and neopentyl iodide serves as a model system for studying electron transfer mechanisms. This reaction generates alkyl radicals and leads to various substitution products, providing insights into the regiochemistry and mechanism of radical reactions. []
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